molecular formula C18H17BrN2O2 B2429823 8-bromo-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 687580-19-4

8-bromo-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No.: B2429823
CAS No.: 687580-19-4
M. Wt: 373.25
InChI Key: RCHNNRJIGPLKOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such structures is based on the three-component Biginelli cyclocondensation of β-dicarbonyl compounds, hydroxyaromatic aldehydes, and urea or thiourea . The behavior of salicyl aldehydes in this reaction has ambiguous character and the cyclocondensation can lead not only to compounds 1 (Fig. 1 ), but also to dihydro-methanobenzoxadiazocines .


Chemical Reactions Analysis

The compound undergoes a slow isomerization in DMSO solution with formation of mixtures with the respective 4- (5-bromo-2-hydroxyphenyl)-3,4-dihydropyrimidin-2 (1 Н )-one (thione) . The same methanobenzoxadiazocines underwent deacetylation in boiling ethanol in the presence of HCl .

Scientific Research Applications

Synthesis and Transformation

  • The compound is involved in the synthesis and intramolecular conversion processes. For example, a study by Sedova et al. (2014) discusses the Biginelli reaction of salicylic aldehydes with nitroacetone and urea, leading to the formation of diastereomers of this compound. In solutions like DMF and DMSO, these diastereomers undergo oxadiazocine ring opening, establishing a three-component equilibrium with other components (Sedova et al., 2014).

Chemical Transformations in Different Conditions

  • Sedova et al. (2017) reported that in DMSO solution, 11-Acetyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-4(3H)-one and -4(3H)-thione undergo slow isomerization to form mixtures with other components. These compounds also experience deacetylation in boiling ethanol in the presence of HCl (Sedova et al., 2017).

Role in Crystal Structure and Analysis

  • A study by Gumus et al. (2019) explored the crystal structure and Hirshfeld surface analysis of derivatives of 5,11-methanobenzo[g][1,2,4]triazolo[1,5-c][1,3,5]oxadiazocine, which is structurally similar to the compound . This research contributes to the understanding of molecular interactions and crystal formations in this class of compounds (Gumus et al., 2019).

Eco-Friendly Synthesis Approaches

  • A novel approach for the synthesis of related compounds, using Averrhoa bilimbi extract as a natural acidic medium, is described by Patil et al. (2021). This method highlights the potential for more environmentally friendly and sustainable synthesis techniques for such compounds (Patil et al., 2021).

Properties

IUPAC Name

4-bromo-9-methyl-10-(3-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c1-11-4-3-5-13(8-11)21-17(22)20-15-10-18(21,2)23-16-7-6-12(19)9-14(15)16/h3-9,15H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHNNRJIGPLKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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